molecular formula C8H9FN2O2 B13546317 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B13546317
M. Wt: 184.17 g/mol
InChI Key: YZUVKRZLMIRVEE-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: is a member of the class of aminopyridines. Its chemical structure features a pyridine ring substituted by 1-carboxyethoxy, chloro, amino, chloro, and fluoro groups at positions 2, 3, 4, 5, and 6, respectively . This compound has garnered interest due to its diverse applications in various fields.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves several steps. One common approach is the condensation of 2-amino-3-(5-fluoropyridin-2-yl)propanoate with an acid chloride or anhydride to form the carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: While specific industrial production methods are proprietary, companies like KingAgroot have developed herbicides based on this compound for treating grass weeds and broadleaf weeds . These herbicides are used in agriculture to enhance crop yield and protect against unwanted vegetation.

Chemical Reactions Analysis

Reactivity:

2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction of the carboxylic acid group may yield an alcohol or amine.

    Substitution: The fluorine atom at position 5 can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the carboxylic acid form, while reduction produces the corresponding amine or alcohol.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs.

Biology and Medicine:

    Pharmacology: Investigating its effects on biological systems.

    Targeted Therapies:

Industry:

    Herbicides: As mentioned earlier, it is used in herbicide formulations.

Mechanism of Action

The exact mechanism by which 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, similar compounds include:

    (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: (CAS No.

    (2S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid: (CAS No.

    2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid: (CAS No.

Remember, the versatility of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)

InChI Key

YZUVKRZLMIRVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CC(C(=O)O)N

Origin of Product

United States

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